molecular formula C20H20BrNO3 B14967862 Methyl 2-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate CAS No. 1071353-81-5

Methyl 2-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate

Cat. No.: B14967862
CAS No.: 1071353-81-5
M. Wt: 402.3 g/mol
InChI Key: XNTWMFQSHUJPFE-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate is an organic compound that features a bromophenyl group attached to a cyclopentane ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the bromophenylcyclopentane intermediate: This step involves the bromination of phenylcyclopentane using bromine in the presence of a catalyst such as iron(III) bromide.

    Amidation reaction: The bromophenylcyclopentane intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation reactions: Products include carboxylic acids, ketones, or aldehydes.

    Reduction reactions: Products include alcohols or dehalogenated compounds.

Scientific Research Applications

Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The benzoate ester group can undergo hydrolysis, releasing the active amide form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the cyclopentane ring.

    Methyl 2-(4-bromophenyl)benzoate: Similar structure but lacks the amide group.

    Methyl 2-(4-chlorophenyl)cyclopentaneamido]benzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate is unique due to the presence of both the cyclopentane ring and the amide group, which confer distinct chemical and biological properties. The bromine atom also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

CAS No.

1071353-81-5

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

methyl 2-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]benzoate

InChI

InChI=1S/C20H20BrNO3/c1-25-18(23)16-6-2-3-7-17(16)22-19(24)20(12-4-5-13-20)14-8-10-15(21)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24)

InChI Key

XNTWMFQSHUJPFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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